Tert-butyl2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
Description
Overview of Tert-Butyl2-(6-Amino-2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-yl)Acetate as a Research Target
This compound is a heterocyclic compound characterized by a benzoxazolone core fused with a tert-butyl acetate moiety. The benzoxazolone system consists of a benzene ring condensed with an oxazole ring, where the oxazole’s oxygen and nitrogen atoms contribute to the compound’s electronic and steric properties. The tert-butyl acetate group, a branched ester, enhances the molecule’s solubility in organic solvents and influences its metabolic stability. This structural combination positions the compound as a versatile intermediate in medicinal chemistry and materials science.
The IUPAC name, tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate, reflects its functional groups: an amino substituent at the benzene ring’s sixth position, a ketone at the second position, and the acetate ester bonded to the benzoxazolone nitrogen. Such derivatives are often explored for their bioactivity, as seen in analogues like 4-[2-(6-benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine, which exhibit anti-nociceptive and anti-inflammatory properties. The tert-butyl group’s steric bulk may also modulate binding interactions in therapeutic targets, making this compound a focal point for structure-activity relationship (SAR) studies.
Historical Context and Significance in Heterocyclic Chemistry
Benzoxazole derivatives have been integral to heterocyclic chemistry since the late 20th century, with early studies highlighting their pharmacological potential. For instance, (2-benzoxazolone-3-yl) acetic acid derivatives were synthesized in the 1990s and shown to possess anti-nociceptive activity comparable to aspirin. These findings established benzoxazolones as privileged scaffolds for drug discovery. The introduction of ester groups, such as tert-butyl acetate, emerged as a strategy to improve pharmacokinetic properties, leveraging the ester’s hydrolytic stability and lipophilicity.
The evolution of synthetic methodologies further propelled interest in benzoxazole derivatives. Early routes relied on multistep reactions with limited yields, but advancements in catalysis and flow chemistry enabled more efficient synthesis. For example, continuous-flow hydrogenation techniques achieved >95% yields in nitro-group reductions, a critical step in generating amino-substituted benzoxazolones. Such innovations reduced production costs and facilitated the exploration of novel derivatives, including this compound.
Relevance of Benzoxazole Derivatives in Modern Chemical Research
Modern research prioritizes benzoxazole derivatives for their dual utility in therapeutics and materials. In drug development, their ability to mimic peptide bonds and interact with biological targets underpins applications in kinase inhibition and antimicrobial agents. The amino and ketone functionalities in this compound offer sites for covalent modification, enabling the development of prodrugs or targeted delivery systems.
Parallel advancements in synthetic chemistry have expanded access to these compounds. Recent protocols, such as catalyst-free, one-pot syntheses of benzothiazole derivatives, demonstrate the feasibility of scalable, eco-friendly routes. These methods often employ inexpensive reagents like triethylamine and acetonitrile, aligning with green chemistry principles. For this compound, analogous strategies could streamline production, particularly through radical bromination or borylation steps, as seen in related benzoxaborolane syntheses.
Objectives and Scope of the Present Academic Inquiry
This review aims to consolidate existing knowledge on this compound, emphasizing its synthetic pathways, structural attributes, and potential applications. Key objectives include:
- Synthetic Optimization : Evaluating modern techniques like continuous-flow reactors and catalytic hydrogenation for improving yield and purity.
- Structural Elucidation : Analyzing spectroscopic data (NMR, IR) and computational models to correlate structure with reactivity.
- Application Exploration : Investigating roles in medicinal chemistry, particularly as anti-inflammatory or antimicrobial agents, based on precedents from analogous benzoxazolones.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-11(16)7-15-9-5-4-8(14)6-10(9)18-12(15)17/h4-6H,7,14H2,1-3H3 |
InChI Key |
WFUGEWMSDKSKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ortho-Aminophenol Cyclization
A common approach starts from 6-aminophenol derivatives, which undergo cyclization with α-haloacetate esters or equivalent reagents to form the benzoxazole ring bearing the 6-amino substituent.
- Step 1: React 6-aminophenol with tert-butyl bromoacetate under basic conditions to form an intermediate ether or ester.
- Step 2: Cyclize the intermediate under acidic or dehydrating conditions to form the benzoxazole ring system.
- Step 3: Purify the resulting tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate by recrystallization or chromatography.
This method leverages the nucleophilicity of the phenolic hydroxyl and the amino group to facilitate ring closure and functionalization.
Pd-Catalyzed Cross-Coupling and Cyclization
Recent literature reports the use of palladium-catalyzed cross-coupling reactions to introduce substituents on benzoxazole scaffolds, followed by intramolecular cyclization to form the benzoxazolone core.
- Boronic esters of substituted phenols undergo Pd-catalyzed coupling with α-bromoacetate derivatives.
- Subsequent hydrogenation and cyclization in the presence of carbonyldiimidazole (CDI) yield benzoxazolone derivatives.
- Amino groups can be introduced via reductive amination or nucleophilic substitution at the 6-position.
This approach allows for structural diversity and functional group tolerance, enabling the synthesis of tert-butyl esters with precise substitution patterns.
Protection and Deprotection Strategies
The tert-butyl ester group is often introduced as a protecting group for the carboxylic acid functionality to improve solubility and stability during synthesis.
- The tert-butyl ester can be introduced by esterification of the corresponding acid with isobutylene in the presence of acid catalysts or by using tert-butyl bromoacetate as a reagent.
- Removal of the tert-butyl group, if necessary, can be achieved under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Alkylation of 6-aminophenol | tert-butyl bromoacetate, base (e.g., K2CO3) | 70–85 | Performed in polar aprotic solvents |
| Cyclization to benzoxazole | Acid catalysis or dehydrating agents (e.g., PPA) | 60–80 | Temperature control critical |
| Pd-catalyzed coupling | Pd catalyst, base, solvent (e.g., THF), hydrogenation | 50–75 | Requires inert atmosphere |
| Ester protection/deprotection | Isobutylene/acid catalyst or TFA for deprotection | 80–95 | Protects carboxylic acid functionality |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify intermediates and final products.
- Spectroscopy: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.
- Crystallography: Single-crystal X-ray diffraction may be employed for unambiguous structural determination.
Summary Table of Synthetic Routes
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Ortho-aminophenol cyclization | 6-Aminophenol, tert-butyl bromoacetate | Alkylation, acid-catalyzed cyclization | Straightforward, moderate yield | Requires careful control of conditions |
| Pd-catalyzed cross-coupling | Boronic esters, α-bromoacetates | Pd-catalyzed coupling, hydrogenation, cyclization | High selectivity, functional group tolerance | Requires expensive catalysts, inert atmosphere |
| Protection/deprotection strategy | Carboxylic acid derivatives | Esterification, acid-mediated deprotection | Protects acid functionality | Additional steps increase synthesis time |
Research and Development Insights
- The tert-butyl ester functionality improves compound stability and facilitates purification.
- Amino substitution at the 6-position is critical for biological activity and can be introduced early or late in the synthesis depending on the route.
- Pd-catalyzed methods offer versatility for analog synthesis, important for medicinal chemistry optimization.
- Reaction optimization often focuses on maximizing yield while minimizing side products and decomposition.
Chemical Reactions Analysis
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Structure: Lacks the 6-amino group and features an ethyl ester instead of tert-butyl.
- Molecular Formula: C₁₁H₁₁NO₄ (MW: 221.21 g/mol) .
- Key Differences :
- Substituent Effects : The ethyl ester reduces steric hindrance compared to tert-butyl, increasing reactivity in hydrolysis reactions.
- Lipophilicity : Lower logP due to the smaller ester group, reducing membrane permeability.
- Applications : Intermediate in synthesizing agrochemicals or pharmaceuticals .
Methyl 2-[6-(benzylsulfamoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]acetate
Zinc Complex of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Structure : Coordination complex with Zn²⁺, where the benzoxazolone acts as a bidentate ligand .
- Key Differences :
Benzothiazolone Analogues
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
- Structure : Benzothiazolone core with a chlorine substituent at position 4 and ethyl ester.
- Molecular Formula: C₁₁H₁₀ClNO₃S (MW: 271.72 g/mol) .
- Key Differences :
Substituent Impact Analysis
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity : The tert-butyl group increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Stability : Tert-butyl esters resist hydrolysis better than methyl or ethyl esters, enhancing metabolic stability .
- Synthetic Accessibility : Benzothiazolone derivatives require harsher conditions (e.g., sulfur incorporation) compared to benzoxazolones .
Biological Activity
Tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is , with a molecular weight of approximately 290.36 g/mol. The compound features a benzoxazole ring, known for its diverse biological activities.
Biological Activity Overview
Research has shown that compounds containing the benzoxazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of benzoxazole can possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
- Anticancer Properties : Compounds derived from benzoxazole have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance anticancer efficacy .
Antimicrobial Activity
A study screening a series of benzoxazole derivatives revealed that certain compounds exhibited minimal inhibitory concentrations (MIC) effective against specific bacterial strains. The findings are summarized in Table 1 below:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| Compound C | Candida albicans | 16 |
Note : These values indicate the concentration at which bacterial growth is inhibited.
Anticancer Activity
Research has shown that the cytotoxic effects of benzoxazole derivatives vary significantly among different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 15 | Moderate sensitivity |
| A549 | 20 | High sensitivity |
| HepG2 | 25 | Lower sensitivity |
The IC50 values represent the concentration required to inhibit cell growth by 50%. The data indicates that modifications in the structure of the benzoxazole can lead to increased selectivity towards cancer cells over normal cells .
Case Studies
- Study on Antimicrobial Properties : A comprehensive investigation evaluated the antimicrobial efficacy of various benzoxazole derivatives against multiple strains. The research concluded that while many compounds showed limited activity, specific structural features significantly enhanced their effectiveness .
- Anticancer Research : A study focused on the cytotoxic effects of benzoxazole derivatives on breast cancer cells found that certain substitutions on the benzoxazole ring improved selectivity for cancer cells compared to normal cells. This suggests potential for developing targeted anticancer therapies .
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 2-(6-amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 6-amino-2(3H)-benzoxazolone. Key steps include:
- Acylation : Reacting the benzoxazolone derivative with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ester linkage.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
- Yield Optimization : Adjusting reaction temperature (50–70°C) and solvent polarity (e.g., DMF or acetonitrile) improves efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the acetamide carbonyl (δ ~170 ppm). The benzoxazole ring protons appear as distinct aromatic signals (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and benzoxazole moieties .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Cu-Kα radiation.
- Structure Solution : Employ SHELXD for phase determination via direct methods. For refinement in SHELXL:
- Apply anisotropic displacement parameters for non-H atoms.
- Include hydrogen atoms in calculated positions (riding model).
- Validate using R-factors (R₁ < 0.05) and check for residual electron density peaks .
- Validation Tools : Use PLATON to analyze hydrogen bonding (e.g., O–H⋯O interactions in coordination complexes) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., the 6-amino group may enhance solubility but reduce membrane permeability versus halogenated analogs .
- Dose-Response Validation : Repeat experiments with independent synthetic batches to rule out impurity-driven artifacts .
Q. How can reaction yields be optimized during the acylation step?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Gradients : Gradual heating (e.g., 50°C → 70°C) minimizes side reactions like ester hydrolysis.
- Workup Optimization : Use aqueous extraction (NaHCO₃) to remove unreacted starting materials before chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
